Ofloxacin N-oxide acetic acid salt
Description
Origin and Significance of Ofloxacin (B1677185) N-oxide within Fluoroquinolone Chemistry
Ofloxacin N-oxide is a derivative of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. ontosight.aiontosight.ai Fluoroquinolones are a class of synthetic antibacterial agents widely used in human and veterinary medicine. nih.gov The N-oxide form arises from the metabolism or degradation of the parent compound, ofloxacin. ontosight.ai This transformation typically involves the oxidation of a nitrogen atom within the piperazine (B1678402) ring of the ofloxacin molecule. ontosight.ainih.gov
Structural Modification and Nomenclatural Aspects of Ofloxacin N-oxide Acetic Acid Salt
The structural modification that distinguishes Ofloxacin N-oxide from ofloxacin is the addition of an oxygen atom to one of the nitrogen atoms in the piperazine moiety. ontosight.ai The acetic acid salt form indicates that the Ofloxacin N-oxide molecule is ionically bonded to an acetate (B1210297) ion.
The nomenclature for this compound is complex due to its intricate structure and can be presented in various forms. One of the systematic names for the Ofloxacin N-oxide component is 4-((3RS)-6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-10-yl)-1-methylpiperazine 1-oxide. ontosight.ailgcstandards.com When it is in the form of an acetic acid salt, it is named this compound. nih.gov The "(RS)" designation indicates a racemic mixture, meaning it contains both the (R) and (S) enantiomers. The specific (R)-enantiomer is also a subject of study and is referred to as (R)-Ofloxacin N-Oxide Acetic Acid Salt. cymitquimica.comlgcstandards.com
Another related N-oxide form is Ofloxacin EP Impurity B, which has the CAS number 123155-82-8. lgcstandards.comglppharmastandards.com The hydrochloride salt of Ofloxacin N-oxide is also a recognized related substance, with the chemical name 4-[(RS)-6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-10-yl]-1-methylpiperazine 1-Oxide Hydrochloride. lgcstandards.com
Research Imperatives for Impurity and Metabolite Profiling in Pharmaceutical and Environmental Contexts
The study of impurities and metabolites like Ofloxacin N-oxide is critical for both pharmaceutical quality control and environmental science. nih.govnih.gov
In the pharmaceutical industry, impurity profiling is a mandatory requirement for drug development and manufacturing. nih.gov Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines that necessitate the identification and characterization of impurities to ensure the safety and efficacy of drug products. nih.gov The presence of impurities, even in small amounts, can potentially affect the stability and pharmacological properties of the active pharmaceutical ingredient (API). nih.gov Sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to detect, quantify, and characterize impurities such as Ofloxacin N-oxide. nih.govnih.gov
From an environmental perspective, the widespread use of fluoroquinolones has led to their detection in various environmental compartments, including water and soil. nih.govmdpi.com Fluoroquinolones and their metabolites can enter the environment through the excretion of unmetabolized or metabolized drug from humans and animals. nih.govscielo.br These compounds can persist in the environment and their presence raises concerns about the potential for the development of antibiotic-resistant bacteria and ecotoxicological effects. nih.govmdpi.commdpi.com Therefore, understanding the fate and transformation of fluoroquinolones and their metabolites, including Ofloxacin N-oxide, in the environment is a significant area of research. nih.govmdpi.com Studies on the photodegradation and biodegradation of these compounds are essential for assessing their environmental impact. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H24FN3O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
acetic acid;7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O5.C2H4O2/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;1-2(3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,3,4) |
InChI Key |
WOXKVUYCBCCDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.CC(=O)O |
Origin of Product |
United States |
Formation Pathways of Ofloxacin N Oxide
Chemical Synthetic Approaches for N-oxide Moieties
The chemical synthesis of Ofloxacin (B1677185) N-oxide is not a direct, single-step process but rather involves the initial construction of the parent Ofloxacin molecule followed by a targeted oxidation step.
The synthesis of the foundational Ofloxacin molecule is a complex, multi-step process. worktribe.comworktribe.com A common pathway begins with 2,3,4-trifluoronitrobenzene. chemicalbook.com This starting material undergoes a series of reactions, including:
Etherification: Reaction with chloroacetone (B47974) to form an ether. chemicalbook.com
Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to create the dihydro-benzoxazine ring system. chemicalbook.com
Condensation and Cyclization: The resulting intermediate is condensed with a reactant like ethyl ethoxymethylenemalonate, followed by acid-catalyzed cyclization (e.g., using polyphosphoric acid) to form the pyridobenzoxazine core of the quinolone. chemicalbook.com
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid. chemicalbook.com
Nucleophilic Aromatic Substitution: The final step in forming Ofloxacin involves reacting the quinolone core with N-methylpiperazine, which displaces a fluorine atom to attach the piperazinyl ring. chemicalbook.comresearchgate.net
Once Ofloxacin is synthesized, the N-oxide moiety is introduced. This is typically achieved through an oxidation reaction targeting the tertiary amine of the piperazine (B1678402) ring. This final oxidation step converts the parent drug into Ofloxacin N-oxide.
Table 1: Overview of Ofloxacin Synthesis and N-Oxidation
| Step | Description | Key Reagents/Conditions |
| 1. Precursor Synthesis | Construction of the core Ofloxacin molecule from simpler starting materials. | 2,3,4-trifluoronitrobenzene, chloroacetone, ethyl ethoxymethylenemalonate, N-methylpiperazine. |
| 2. N-Oxidation | Introduction of an oxygen atom to the tertiary nitrogen of the piperazine ring. | A suitable oxidizing agent. |
Achieving regioselective oxidation is critical to ensure that the oxygen atom is added specifically to the N-4 position of the piperazine ring without altering other functional groups in the complex Ofloxacin molecule. While the literature on the specific regioselective oxidation of Ofloxacin is sparse, the principles are derived from the well-established field of N-oxide synthesis. Quinoline (B57606) N-oxides, for instance, are often prepared by treating the parent quinoline with an oxidizing agent. google.comrsc.org For Ofloxacin, the target is the more nucleophilic and sterically accessible tertiary amine in the piperazine side chain, rather than the nitrogen within the quinolone ring system. The selection of a mild and specific oxidizing agent is paramount to prevent unwanted side reactions, such as oxidation of other parts of the molecule or ring-opening degradation. nih.gov
Biotransformation Mechanisms Leading to Ofloxacin N-oxide
In biological systems, Ofloxacin undergoes limited metabolism, with Ofloxacin N-oxide being one of the identified metabolites. chemicalbook.com This conversion is an enzymatic process that occurs primarily in the liver.
The biotransformation of Ofloxacin to its N-oxide derivative is catalyzed by a class of enzymes known as monooxygenases. These enzymes facilitate the insertion of one atom of molecular oxygen into a substrate. wikipedia.org
Two main families of monooxygenases are responsible for the Phase I metabolism of xenobiotics (foreign compounds, including drugs): the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenase (FMO) family. turkjps.orgfrontiersin.org
Flavin-containing Monooxygenases (FMOs): This enzyme system is particularly recognized for its role in the oxygenation of soft, nucleophilic heteroatoms, such as nitrogen and sulfur. wikipedia.orgnih.gov The N-oxidation of amines is a classic FMO-catalyzed reaction, making this enzyme family a primary candidate for the biotransformation of Ofloxacin to Ofloxacin N-oxide. nih.govnih.gov The products of FMO-mediated reactions are typically more polar and readily excreted. nih.gov
Cytochrome P450 (CYPs): The CYP system is a major contributor to the oxidative metabolism of a vast number of drugs. frontiersin.org While some fluoroquinolones are known to be inhibitors of certain CYP isozymes, such as CYP1A and CYP3A, these enzymes are also involved in the metabolism of quinolones. nih.gov The N-oxidation of Ofloxacin is a plausible metabolic pathway mediated by the CYP system, alongside other potential oxidative reactions.
The catalytic function of both FMO and CYP enzyme systems is critically dependent on the presence of co-factors, most notably Nicotinamide Adenine Dinucleotide Phosphate (NADPH). wikipedia.org In vitro studies designed to investigate the enzymatic formation of Ofloxacin N-oxide must include NADPH in the reaction mixture.
The catalytic cycle of these monooxygenases involves the transfer of electrons from NADPH to the enzyme's prosthetic group (FAD for FMOs, heme for CYPs). wikipedia.org This "reduces" the enzyme, enabling it to bind with molecular oxygen and subsequently oxygenate the substrate. wikipedia.orgnih.gov Therefore, NADPH acts as the ultimate electron donor for the reduction of oxygen, a step that is essential for the N-oxidation reaction to proceed. The rate-limiting step in the FMO cycle can be the release of NADP⁺ after the reaction is complete. wikipedia.org
Table 2: Key Components in the Biotransformation of Ofloxacin
| Component | Family/Type | Role in N-Oxidation |
| Enzyme | Flavin-containing Monooxygenase (FMO) | Catalyzes the addition of an oxygen atom to the piperazine nitrogen. wikipedia.orgnih.gov |
| Enzyme | Cytochrome P450 (CYP) | A versatile oxidase system also capable of mediating N-oxidation. frontiersin.orgnih.gov |
| Co-factor | NADPH | Provides the reducing equivalents (electrons) necessary for the enzyme's catalytic cycle. wikipedia.orgnih.gov |
Enzymatic N-oxidation by Monooxygenases
Substrate Selectivity and Reaction Kinetics in N-oxidation
The N-oxidation of ofloxacin is a selective process, with the rate and mechanism being highly dependent on the specific oxidant and reaction conditions. Studies on the oxidation of ofloxacin by various agents reveal that the reaction kinetics can range from pseudo-zero to second-order processes. mdpi.com
In the context of ozonation, the reaction rate is significantly influenced by pH due to the different species of ofloxacin present in solution. The attack of ozone primarily occurs at the tertiary amine group of the piperazine ring. researchgate.net The rate constants for the reaction between ozone and the different ionic species of ofloxacin have been determined, showing a dramatic increase in reactivity with increasing pH. researchgate.net Similarly, the oxidation by permanganate (B83412) in an acidic medium has been found to follow first-order kinetics with respect to the oxidant concentration and fractional-order kinetics concerning the ofloxacin concentration. wisdomlib.org
Photocatalytic degradation studies also provide insight into reaction kinetics. The degradation of ofloxacin via photolysis alone can follow pseudo-zero-order kinetics. mdpi.com However, the introduction of catalysts like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂) not only accelerates the degradation but also increases the pseudo-order of the reaction. mdpi.com
Ofloxacin Oxidation Rate Constants
| Oxidant | Ofloxacin Species | pH | Rate Constant (k) |
|---|---|---|---|
| Ozone (O₃) | Cationic | 4 | 1.0 × 10² M⁻¹s⁻¹ |
| Neutral-Zwitterion | 6-9 | 4.3 × 10⁴ M⁻¹s⁻¹ | |
| Anionic | >9 | 3.7 × 10⁷ M⁻¹s⁻¹ | |
| Hydroxyl Radical (•OH) | Overall | 4 | 3.2 × 10⁹ M⁻¹s⁻¹ |
| 9 | 5.1 × 10⁹ M⁻¹s⁻¹ |
Microbial Biotransformation Processes
Specific microorganisms have been identified for their ability to degrade ofloxacin, a process that can lead to the formation of Ofloxacin N-oxide. The manganese-oxidizing bacterium Pseudomonas sp. F2 has been shown to effectively degrade ofloxacin. nih.gov In environments contaminated with ofloxacin, such as constructed wetlands, the relative abundance of certain antibiotic-resistant bacteria, including Arthrobacter, Pseudomonas, and Enterococcus, has been observed to increase, suggesting their involvement in the transformation of the antibiotic. nih.gov Fungi are also known to employ enzymatic systems capable of oxidizing a wide range of organic molecules. nih.gov
The microbial transformation of organic compounds like ofloxacin is facilitated by a variety of enzymatic systems. nih.gov Oxidoreductases are a key class of enzymes involved in these oxidative reactions. nih.gov This class includes laccases, peroxidases, tyrosinases, monooxygenases, and dioxygenases, which are instrumental in the degradation and modification of man-made chemicals. nih.govnih.gov In the specific case of Pseudomonas sp. F2, the degradation of ofloxacin is significantly aided by biogenic manganese oxides (BioMnOx) and Mn(III) intermediates produced by the bacteria, highlighting the crucial role of microbial activity in the process. nih.gov These enzymatic systems are noted for their high efficiency and selectivity in catalyzing oxidative reactions. nih.gov
The efficacy of microbial N-oxidation is subject to various environmental factors that can influence microbial community structure and metabolic activity. The presence of aquatic plants in constructed wetlands, for example, can protect the microbial community and sustain nitrogen removal performance even in the presence of ofloxacin. nih.gov The composition of the surrounding mineral matrix also plays a significant role; microbial-derived organic matter accumulates differently on surfaces like montmorillonite (B579905) compared to hematite, which in turn affects the sorption and potential degradation of contaminants like ofloxacin. frontiersin.org Furthermore, the type of carbon substrate available to the microorganisms, such as glycine, glucose, or phenolic compounds, can shape the composition and properties of the microbial community and its extracellular products, thereby influencing degradation pathways. frontiersin.org
Environmental Factors Affecting Microbial Ofloxacin Degradation
| Factor | Influence on Microbial Processes | Source |
|---|---|---|
| Presence of Plants (e.g., Cyperus, Typha) | Protects the microorganism community, stabilizing degradation efficiency in the presence of ofloxacin. | nih.gov |
| Mineral Surfaces (e.g., Montmorillonite, Hematite) | Affects the accumulation and composition of microbial-derived organic matter, influencing sorption and degradation. | frontiersin.org |
| Carbon Substrate (e.g., Glycine, Glucose) | Alters the properties of microbial-derived organic matter and community structure, impacting contaminant interaction. | frontiersin.org |
| pH | Influences the speciation of ofloxacin and the activity of microbial enzymes. | researchgate.net |
Oxidative Degradation of Ofloxacin as a Precursor to Ofloxacin N-oxide
Ofloxacin N-oxide is recognized as a degradation product of ofloxacin. ontosight.ai The degradation can be achieved through various advanced oxidation processes (AOPs), including ozonation, Fenton oxidation, and photocatalysis. nih.govresearchgate.nethku.hk These processes generate highly reactive species that attack the ofloxacin molecule, leading to a variety of transformation products. researchgate.netmdpi.com The identification of these by-products is crucial for understanding the complete degradation pathway, which can involve steps like hydroxylation, demethylation, decarboxylation, and ring-opening. mdpi.com
The piperazine ring is a key functional moiety in the ofloxacin molecule and is the primary site for the formation of the N-oxide. ontosight.ai The N-oxide is formed by the oxidation of the tertiary nitrogen atom within this ring. ontosight.aigoogle.com Kinetic studies confirm that oxidative attack, for instance by ozone, preferentially occurs at the tertiary amine group of the piperazine ring. researchgate.net The transformation of the piperazine ring is considered a primary degradation pathway in related fluoroquinolones as well. mdpi.com This specific structural modification, where an oxygen atom attaches to the nitrogen atom of the piperazine moiety, results in the formation of Ofloxacin N-oxide. ontosight.ai
Environmental Transformation and Degradation Studies of Ofloxacin N Oxide
Abiotic Degradation Pathways and Kinetics
Abiotic degradation processes, which are non-biological in nature, play a crucial role in the environmental breakdown of chemical compounds. These processes include photocatalysis and oxidation by powerful agents like ozone.
Photocatalysis is a process where a light-sensitive material, a photocatalyst, absorbs light and initiates chemical reactions. While direct studies on the photocatalytic degradation of Ofloxacin (B1677185) N-oxide are not extensively available, research on the parent compound, ofloxacin, provides a foundational understanding of the potential mechanisms involved. It is plausible that similar reactive species and influencing factors would play a role in the transformation of its N-oxide derivative.
In the photocatalytic degradation of ofloxacin, several reactive oxygen species (ROS) have been identified as key players in the breakdown of the molecule. These highly reactive species are generated at the surface of the photocatalyst upon illumination.
Hole (h⁺): A positively charged "hole" created in the photocatalyst's valence band upon light absorption. It is a powerful oxidizing agent.
Singlet Oxygen (¹O₂): An electronically excited state of molecular oxygen that is highly reactive towards electron-rich organic molecules.
Superoxide (B77818) Radical Anion (O₂•⁻): Formed when an electron from the photocatalyst's conduction band is transferred to an adsorbed oxygen molecule.
Hydroxyl Radical (•OH): A highly reactive and non-selective oxidizing agent, considered one of the most important species in advanced oxidation processes.
Quencher studies on ofloxacin have revealed that superoxide radicals (O₂•⁻) play a key role in its degradation at various pH levels (3.0, 7.0, and 11.0), while hydroxyl radicals (•OH) make their most significant contribution at a pH of 3.0. nih.gov The effect of the hole (h⁺) appears to be largely inhibited at a more alkaline pH of 11.0. nih.gov It is hypothesized that these same ROS would be instrumental in the degradation of Ofloxacin N-oxide, likely attacking the piperazinyl and quinolone moieties of the molecule.
The pH of the surrounding water and the presence of other dissolved substances can significantly impact the rate of photocatalytic degradation.
pH: The pH of the water can affect the surface charge of the photocatalyst and the ionization state of the target compound. For ofloxacin, the degradation pathway is dependent on its ionization state, which is influenced by pH. nih.gov For instance, hydroxylation is more significant for the cationic form of ofloxacin, while demethylation and piperazinyl ring oxidation occur more readily for the anionic form. nih.gov Zwitterionic ofloxacin is more prone to decarboxylation and a combination of demethylation and hydroxylation. nih.gov Similar pH-dependent transformations would be expected for Ofloxacin N-oxide. Studies on ofloxacin have shown that its phototransformation is enhanced at neutral pH levels. nih.gov
Water Matrix Constituents: The composition of the water, including the presence of inorganic ions and dissolved organic matter, can influence degradation kinetics. For example, carbonate ions have been shown to significantly influence the phototransformation of ofloxacin. nih.gov These constituents can act as enhancers or inhibitors of the photocatalytic process by scavenging reactive species or affecting the catalyst surface.
The efficiency of photocatalytic degradation is dependent on the ability of the photocatalyst to absorb light and generate electron-hole pairs. Different photocatalysts are activated by different wavelengths of light. For instance, titanium dioxide (TiO₂), a common photocatalyst, is primarily activated by UV light. analis.com.my However, modifications to photocatalysts, such as doping or creating composite materials, can shift their absorption to the visible light spectrum, making the process more energy-efficient and applicable under natural sunlight. analis.com.my The specific light source and its intensity are therefore critical parameters in determining the rate of degradation.
Ozonation and other advanced oxidation processes (AOPs) are powerful methods for degrading persistent organic pollutants. These processes rely on the generation of highly reactive oxidizing species, primarily hydroxyl radicals.
Studies on the ozonation of ofloxacin have identified several transformation products, offering insights into the potential degradation pathways of Ofloxacin N-oxide. During the ozonation of levofloxacin (B1675101), an isomer of ofloxacin, levofloxacin N-oxide concentrations have been observed to reach up to 40% of the initial levofloxacin concentration at a pH of 10. researchgate.net This indicates that the N-oxide is a significant intermediate in the ozonation process of the parent drug.
The reaction of ozone with ofloxacin is complex, involving both direct reaction with ozone molecules and indirect reaction with hydroxyl radicals. The rate of this reaction is pH-dependent, increasing with higher pH due to the dissociation of ofloxacin. researchgate.net The attack of ozone is believed to primarily occur at the tertiary amine group of the piperazine (B1678402) ring. researchgate.net
The degradation of the quinolone moiety during ozonation can lead to the formation of isatin (B1672199) and anthranilic acid type metabolites, likely through reactions with hydroxyl radicals. researchgate.net Continuous ozonation of ofloxacin results in the degradation of the piperazinyl and quinolone moieties, leading to the formation of carboxylic acids, aldehydes, and other nitrogen-containing organic compounds. nih.gov
Ozonation and Advanced Oxidation Processes (AOPs)
Heterogeneous Fenton-like Degradation Systems and Catalyst Design
The heterogeneous Fenton-like process is a prominent Advanced Oxidation Process (AOP) investigated for the removal of Ofloxacin from aqueous environments. This technology utilizes solid catalysts to activate hydrogen peroxide (H₂O₂) and generate highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants. Catalyst design is crucial for maximizing efficiency, stability, and reusability.
Researchers have explored various catalysts, with a focus on iron-based materials due to their low cost and environmental compatibility. For instance, magnetic nanostructured manganese ferrite (B1171679) (MnFe₂O₄) has been synthesized and tested for Ofloxacin degradation. Studies have shown that the morphology of the catalyst plays a critical role in its activity. MnFe₂O₄ nanorods demonstrated higher catalytic activity compared to nanospheres or nanocubes, a performance enhancement attributed to a greater relative amount of surface Mn³⁺ and Fe²⁺ species. nih.gov Iron-incorporated alginate beads have also been used as a heterogeneous catalyst, achieving complete removal of Ofloxacin within 180 minutes with minimal iron leaching, showcasing good stability over successive oxidation cycles. nih.gov
To broaden the effective pH range of the Fenton reaction, which is typically limited to acidic conditions, modified catalysts have been developed. Mesoporous iron oxide modified with carbon quantum dots (CQDs) and copper (Cu) has been shown to effectively degrade Ofloxacin in a wide pH range of 3.6 to 10.0. capes.gov.br The modification with polyvinylpyrrolidone (B124986) (PVP) on a CuFeO₂ catalyst was found to introduce rich oxygen vacancies and more Fe²⁺ active sites, which accelerated the recycling of Cu²⁺/Cu⁺ and Fe³⁺/Fe²⁺, thereby enhancing the formation of radicals for Ofloxacin mineralization. aminer.org
Table 1: Performance of Various Catalysts in Heterogeneous Fenton-like Degradation of Ofloxacin
| Catalyst | pH | Degradation Efficiency | Kinetic Model | Rate Constant (k) | Reference |
| MnFe₂O₄ Nanorods | 7.0 | >95% in 180 min | --- | --- | nih.gov |
| CQDs/Cu-Modified Mesoporous Iron Oxide | 3.6-10.0 | ~100% in 40 min | Pseudo-first order | 0.1109 min⁻¹ | capes.gov.br |
| Iron-Incorporated Alginate Beads | --- | 100% in 180 min | --- | --- | nih.gov |
| PVP/CuFeO₂-4 | 6.5 | ~100% in 60 min | --- | --- | aminer.org |
Reactive Species and Mechanism Elucidation in AOPs
Understanding the reactive species involved in Advanced Oxidation Processes (AOPs) is fundamental to elucidating the degradation mechanism of Ofloxacin. Various studies have employed scavenger experiments and electron paramagnetic resonance (EPR) to identify the primary oxidants responsible for the breakdown of the Ofloxacin molecule.
In Fenton and photo-Fenton systems, the hydroxyl radical (•OH) is consistently identified as a major reactive species. researchgate.net For example, in the degradation of Ofloxacin using biogenic Fe-Mn oxides as a photo-Fenton catalyst, scavenger studies confirmed the significant participation of hydroxyl radicals (•OH), as well as electrons (e⁻) and holes (h⁺), while the superoxide radical anion (O₂•⁻) played a negligible role. researchgate.net
In systems involving persulfate (PS) or peroxymonosulfate (B1194676) (PMS) activation, a more complex interplay of radicals is often observed. In a magnetic CuFe₂O₄ coupled PMS system, the degradation of Ofloxacin was attributed to the generation of sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂). mdpi.com Similarly, studies using visible light-driven photocatalysts like graphene oxide-supported titania/zirconia have identified O₂•⁻ as the predominant contributor to degradation, with •OH playing a minor role. wpmucdn.com The peroxone (O₃/H₂O₂) process also relies on the generation of highly reactive hydroxyl radicals to achieve Ofloxacin removal. cetjournal.it
The degradation pathways generally involve attacks on the piperazinyl ring, the quinolone core, and the carboxyl group of the Ofloxacin molecule, leading to a series of smaller intermediates through processes like dehydrogenation, deamination, hydroxylation, and decarboxylation. researchgate.netmdpi.com
Thermal Degradation Profiles and Stability Kinetics
Thermal degradation is another important pathway for the transformation of chemical compounds in the environment. Studies on Ofloxacin show that temperature significantly influences its degradation rate, particularly when coupled with an oxidant.
In a heat-activated persulfate system (Heat/S₂O₈²⁻), increasing the temperature significantly enhances the degradation of Ofloxacin. researchgate.net The process was found to follow a pseudo-first-order kinetic model. For instance, at 70°C with an appropriate dosage of persulfate, 97% of Ofloxacin was degraded within 30 minutes, with an apparent rate constant of 0.2359 min⁻¹. researchgate.net The degradation rate was observed to increase with temperature, following the Arrhenius law, which indicates that higher temperatures provide the necessary activation energy for the reaction. mdpi.comresearchgate.net
One study investigating electrochemical oxidation on a boron-doped diamond (BDD) anode found that while complete degradation was achieved at all tested temperatures (30-70°C), the rate increased with temperature. The calculated activation energy (Ea) for the process was 4.79 kJ/mol, suggesting a reaction that is not highly dependent on temperature. researchgate.net In contrast, a study using potassium ferrate (Fe(VI)) for oxidation also reported that Ofloxacin degradation was directly proportional to the temperature. nih.gov
Table 2: Kinetic Parameters for Thermal-assisted Degradation of Ofloxacin
| Degradation System | Temperature (°C) | Apparent Rate Constant (k_app) | Kinetic Model | Activation Energy (Ea) | Reference |
| Heat/S₂O₈²⁻ | 70 | 0.2359 min⁻¹ | Pseudo-first-order | --- | researchgate.net |
| Fe₃O₄/Persulfate | 20 | --- | Pseudo-first-order | --- | mdpi.com |
| Fe₃O₄/Persulfate | 40 | --- | Pseudo-first-order | --- | mdpi.com |
| Fe₃O₄/Persulfate | 60 | --- | Pseudo-first-order | --- | mdpi.com |
| Electrochemical (BDD) | 30 | 1.2 x 10⁻³ s⁻¹ | Pseudo-first-order | 4.79 kJ/mol | researchgate.net |
| Electrochemical (BDD) | 50 | 1.3 x 10⁻³ s⁻¹ | Pseudo-first-order | 4.79 kJ/mol | researchgate.net |
| Electrochemical (BDD) | 70 | 1.5 x 10⁻³ s⁻¹ | Pseudo-first-order | 4.79 kJ/mol | researchgate.net |
Sorption and Adsorption Phenomena in Environmental Matrices
Interaction with Sediments and Soil Particles
Sorption to soil and sediment is a key process governing the transport and bioavailability of Ofloxacin in the environment. The interaction is complex and influenced by the properties of both the chemical and the environmental matrix. Studies have shown that Ofloxacin sorption kinetics in soils can be described by a two-compartment model, indicating both fast and slow sorption processes. nih.gov
The organic carbon content of soil is a significant factor, with the apparent sorption rate generally decreasing as organic carbon content increases. nih.gov This suggests that slow sorption sites may be located in organo-mineral complexes. Besides organic matter, mineral components like ferric oxide and kaolinite (B1170537) are also involved in sorption. nih.gov The interaction of Ofloxacin with microbial-derived organic matter-mineral composites has been studied, revealing that sorption is controlled by mechanisms such as hydrogen bonding and π-π conjugation. frontiersin.org This leads to stable sorption and strong desorption hysteresis, suggesting that Ofloxacin can be effectively immobilized in soil, reducing its migration risk. frontiersin.org
Adsorption onto Activated Carbon and Modified Adsorbents
Activated carbon (AC) is a widely studied adsorbent for removing Ofloxacin from water due to its high surface area and porous structure. Various raw materials, such as luffa sponge and cassava stem, have been used to produce AC for this purpose. mdpi.comresearchgate.net
Modification of activated carbon can significantly enhance its adsorption capacity. For instance, treating cassava stem-derived AC with sodium hydroxide (B78521) (NaOH) or zinc chloride (ZnCl₂) was found to increase its surface area and improve Ofloxacin uptake. mdpi.comnih.gov The maximum adsorption capacities (q_max) for NaOH-modified AC (NAC) and ZnCl₂-modified AC (ZAC) were 62.89 mg/g and 58.82 mg/g, respectively, compared to 62.11 mg/g for unmodified AC. nih.gov Similarly, acid-treated multi-walled carbon nanotubes (MWCNTs) showed a higher equilibrium sorption capacity for Ofloxacin than non-treated MWCNTs, which was attributed to the introduction of more oxygen-containing functional groups that serve as adsorption sites. nih.gov
Table 3: Adsorption Capacities of Various Adsorbents for Ofloxacin
| Adsorbent | Modification | Max. Adsorption Capacity (q_max) mg/g | Reference |
| Raw Cassava Stem (RC) | None | 42.37 | nih.gov |
| Cassava Stem AC (AC) | None | 62.11 | nih.gov |
| NaOH-Modified Cassava Stem AC (NAC) | NaOH treatment | 62.89 | nih.gov |
| ZnCl₂-Modified Cassava Stem AC (ZAC) | ZnCl₂ treatment | 58.82 | nih.gov |
| Luffa Sponge-derived AC | KOH/K₂FeO₄ | ~132 | researchgate.net |
| Multi-walled Carbon Nanotubes | Acid-treated | Higher than untreated | nih.gov |
Advanced Analytical Methodologies for Ofloxacin N Oxide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for the analysis of Ofloxacin (B1677185) N-oxide, providing the necessary resolution to separate it from the parent drug and other related impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the routine analysis and impurity profiling of ofloxacin and its related substances, including Ofloxacin N-oxide. ontosight.ainih.govresearchgate.netcapes.gov.brnih.gov These methods offer high resolution, sensitivity, and reproducibility.
A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of ofloxacin and its impurities utilizes a C18 column. researchgate.netthermofisher.comresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with gradient elution being common to achieve optimal separation of a wide range of impurities with varying polarities. researchgate.net For instance, a gradient RP-HPLC method was developed to separate ofloxacin from its impurities, where Ofloxacin N-oxide eluted at a retention time of approximately 28.384 minutes. researchgate.net
UPLC, with its use of sub-2 µm particle columns, offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. nih.gov A UPLC-based method can significantly reduce the analysis time for ofloxacin and its impurities while maintaining or even enhancing the separation efficiency.
Table 1: Exemplary HPLC Conditions for Ofloxacin Impurity Analysis
| Parameter | Condition |
| Column | Syncronis C18 (4.6 x 150mm, 5µm) thermofisher.com |
| Mobile Phase | Gradient mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 2.2 with phosphoric acid) and acetonitrile thermofisher.com |
| Flow Rate | 0.5 mL/min thermofisher.com |
| Detection | UV at 294 nm |
| Column Temperature | 45°C thermofisher.com |
| Retention Time of Ofloxacin N-oxide (Impurity F) | ~34.29 min thermofisher.com |
Gas Chromatography (GC)
The application of Gas Chromatography (GC) for the analysis of Ofloxacin N-oxide is less common due to the compound's low volatility and thermal lability. Direct GC analysis would likely require derivatization to increase its volatility and thermal stability. While there is limited specific information on GC analysis of Ofloxacin N-oxide, a predicted GC-MS spectrum for the parent compound, ofloxacin, exists, suggesting that with appropriate derivatization, GC-MS could potentially be used for its analysis. For the analysis of ofloxacin degradation products, which could include the N-oxide, the choice of a suitable GC column, such as a DB-5, DB-17, or DB-35, would depend on the polarity of the target analytes.
Hyphenated Chromatographic-Spectrometric Methods
The coupling of chromatographic separation with spectrometric detection, particularly mass spectrometry, provides a powerful tool for the unambiguous identification and quantification of impurities like Ofloxacin N-oxide.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the determination of ofloxacin and its metabolites. ontosight.ainih.govnih.govnih.govnih.gov These techniques are invaluable for identifying and quantifying trace amounts of impurities. In LC-MS analysis of ofloxacin, the protonated molecule [M+H]⁺ is typically monitored. For Ofloxacin N-oxide, this would correspond to an m/z of 378.1. researchgate.net
UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high-resolution mass accuracy, which is instrumental in elucidating the elemental composition and structure of unknown impurities and degradation products. mdpi.comnih.gov This technique has been successfully used to study the degradation pathways of ofloxacin, identifying various transformation products. mdpi.com For instance, UPLC-QTOF-MS/MS was used to identify intermediates in the degradation of ofloxacin, where the initial cleavage of the methyl group of the piperazinyl substituent was observed. mdpi.com
Table 2: Mass Spectrometric Data for Ofloxacin and Ofloxacin N-oxide
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Ofloxacin | C₁₈H₂₀FN₃O₄ | 362.1 | 318.1, 261.1 |
| Ofloxacin N-oxide | C₁₈H₂₀FN₃O₅ | 378.1 | 362.1, 332.1, 318.1 |
Data compiled from various sources.
As mentioned earlier, direct GC-MS analysis of Ofloxacin N-oxide is challenging. However, GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. phcogres.comresearchgate.net In the context of ofloxacin research, GC-MS could be applied to identify volatile degradation products or impurities that might be present in the drug substance or formulation. A predicted GC-MS spectrum of underivatized ofloxacin shows characteristic fragment ions that could be used for its identification. The application to Ofloxacin N-oxide would likely require a validated derivatization procedure.
The aforementioned hyphenated techniques are central to impurity profiling and the identification of transformation products of ofloxacin. ontosight.aimdpi.comresearchgate.netresearchgate.netmdpi.com A study on the impurity profile of non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) successfully elucidated the structures of seventeen impurities, ten of which were previously unknown. researchgate.net This highlights the power of high-resolution mass spectrometry in comprehensive impurity characterization.
Furthermore, studies on the degradation of ofloxacin under various stress conditions (e.g., acidic, basic, oxidative, photolytic) rely heavily on these advanced analytical methods to identify the resulting transformation products. nih.govmdpi.comresearchgate.net For example, the degradation of ofloxacin by Fenton oxidation was investigated, and the transformation products were identified, revealing that the initial degradation step could be decarboxylation at the quinolone moiety. researchgate.net Similarly, the chlorination of ofloxacin was studied, and seven reaction products were identified using LC/MS/MS analysis. nih.gov
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups of Ofloxacin N-oxide acetic acid salt.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Ofloxacin N-oxide. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Ofloxacin N-oxide is identified by its specific mass-to-charge ratio (m/z). ontosight.ai A characteristic fragmentation of N-oxides is the loss of an oxygen atom, a process known as deoxygenation, which can be induced by thermal activation in the ion source. nih.gov This loss of 16 Da from the protonated molecule [M+H]+ is a diagnostic indicator for the presence of an N-oxide group and helps to distinguish it from hydroxylated metabolites. nih.gov For instance, in the analysis of levofloxacin (B1675101) N-oxide, a related compound, fragmentation ions corresponding to the removal of an oxygen atom (m/z 362) and subsequent decarboxylation (m/z 334) from the initial ion (m/z 378) have been observed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques like HSQC, DFC-COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Ofloxacin N-oxide.
¹H NMR: The ¹H NMR spectrum of ofloxacin reveals distinct resonances for its aromatic, oxazine (B8389632), and piperazine (B1678402) protons. researchgate.net In related studies of ofloxacin and its analogs, ¹H NMR has been used to observe changes in the chemical environment of protons under different pH conditions. nih.govjlu.edu.cn
¹³C NMR: ¹³C NMR, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer), helps in assigning the carbon signals. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms and can be influenced by factors such as pH. nih.govjlu.edu.cn
2D-NMR Techniques: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning ¹H and ¹³C signals. researchgate.netnih.govjlu.edu.cn HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These techniques are crucial for confirming the connectivity within the molecule.
A study on a methylated analog of Ofloxacin demonstrated the use of a full suite of NMR techniques (¹H, ¹³C, DEPT, HSQC, HMBC) to completely assign the signals in both acidic and alkaline solutions, highlighting the structural changes that occur with varying pH. nih.gov
Table 1: Key Spectroscopic Data for Ofloxacin and Related Compounds
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| Mass Spectrometry | Levofloxacin N-oxide | Fragmentation ions at m/z 362 (loss of oxygen) and m/z 334 (decarboxylation). researchgate.net | researchgate.net |
| ¹H NMR | Ofloxacin | Aromatic resonances (6-8.5 ppm), oxazine resonances (4-5 ppm), piperazine resonances (2.5-4 ppm). researchgate.net | researchgate.net |
Infrared (IR) and UV-Visible Spectrophotometry for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in Ofloxacin N-oxide. The IR spectrum of ofloxacin shows characteristic absorption bands for the carboxylic acid and ketone functional groups. Changes in these bands can indicate interactions or structural modifications. For example, a shift in the carbonyl pyridone band from 1616 cm⁻¹ to 1580 cm⁻¹ upon bonding suggests coordination through the pyridone oxygen. researchgate.net
UV-Visible Spectrophotometry: UV-Vis spectrophotometry is employed to study the electronic transitions within the molecule. Ofloxacin in aqueous solution typically exhibits two main absorption peaks. researchgate.net For instance, one study reported a strong peak at 287 nm and a weaker one at 332 nm. researchgate.net Another study found absorption bands at 226 nm and 300 nm in ethanol. researchgate.net The peak at approximately 288 nm is often attributed to the quinolone substituent and is used for quantitative analysis, while other peaks can be related to the piperazinyl and oxazinyl groups. researchgate.net
Electrochemical Methods for Compound Analysis
Electrochemical techniques offer sensitive and often rapid methods for the analysis of electroactive compounds like Ofloxacin and its derivatives.
Voltammetric Techniques (Cyclic Voltammetry, Square Wave Voltammetry)
Voltammetric methods are widely used for the determination of ofloxacin. These techniques involve applying a potential to an electrode and measuring the resulting current.
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical behavior of ofloxacin. Studies have shown that ofloxacin undergoes oxidation at a specific potential. For example, a well-defined oxidation peak for ofloxacin was observed at approximately +0.97 V and +1.1 V in different studies using modified glassy carbon electrodes. researchgate.nete3s-conferences.org The peak current is proportional to the concentration of ofloxacin, allowing for its quantification. researchgate.net
Square Wave Voltammetry (SWV): SWV is a highly sensitive voltammetric technique that is often used for trace analysis. It has been successfully applied to the determination of ofloxacin, offering low detection limits. rsc.org For instance, a square-wave voltammetry method using a sensor made of functionalized graphene and gold nanoparticles achieved a linear concentration range of 0.10-4.9 μmol L⁻¹ with a detection limit of 12 nmol L⁻¹. researchgate.net
The choice of electrode material is crucial for enhancing the sensitivity and selectivity of these methods. Modified electrodes, such as those using multi-walled carbon nanotubes (MWNTs), graphene, or nanocomposites, have been shown to significantly improve the electrochemical response for ofloxacin detection. researchgate.nete3s-conferences.org
Adsorption Mechanism Studies via Electrochemical Methods
Electrochemical methods can also provide insights into the adsorption mechanism of ofloxacin onto electrode surfaces. The interaction of the analyte with the electrode is a key factor in electroanalytical methods, particularly in stripping voltammetry where the analyte is preconcentrated on the electrode surface by adsorption.
Studies have shown that ofloxacin can adsorb irreversibly onto the surface of certain electrodes. researchgate.net The nature of this adsorption is influenced by factors such as the pH of the solution. The interaction between ofloxacin and a graphene-modified glassy carbon electrode has been found to involve both hydrogen bonding and coulomb electrostatic forces. rsc.org The pH affects the charge of the ofloxacin molecule and the surface of the electrode, thereby influencing the adsorption process and the resulting electrochemical signal. rsc.org For example, the electrical signal was observed to decrease more rapidly in an alkaline environment compared to an acidic one, which was attributed to differences in electrostatic and hydrogen bonding forces. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ofloxacin |
| Levofloxacin N-oxide |
| Methyl-Ofloxacin |
| Graphene |
| Gold nanoparticles |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Impurity Profiling
The pursuit of pharmaceutical purity necessitates the development of highly efficient and selective analytical methods for the identification and quantification of impurities. Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) have emerged as powerful techniques for the impurity profiling of drug substances, including fluoroquinolone antibiotics like ofloxacin and its derivatives such as Ofloxacin N-oxide. These methods offer distinct advantages, including high separation efficiency, short analysis times, and minimal consumption of reagents and samples.
Capillary Electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of an electric field. The separation is based on the differential migration of analytes according to their charge-to-size ratio. For the analysis of ofloxacin and its impurities, which are ionizable compounds, CE provides a robust platform for their separation.
A study focusing on the stereoselective determination of ofloxacin and its metabolites, including ofloxacin N-oxide, utilized capillary electrophoresis to achieve simultaneous separation. nih.gov This highlights the capability of CE to resolve structurally similar compounds, a critical aspect of impurity profiling. The high sensitivity of detection methods, such as laser-induced fluorescence (LIF), further enhances the utility of CE in detecting trace-level impurities. nih.gov
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral and charged analytes. nih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov This partitioning mechanism provides an additional dimension of selectivity, making MEKC particularly effective for separating complex mixtures of drug-related impurities. nih.gov
The versatility of MEKC allows for the fine-tuning of separation conditions by altering the type and concentration of the surfactant, buffer pH, and the addition of organic modifiers. nih.gov For instance, the use of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) is common, creating a negatively charged micellar phase that can interact with both neutral and charged analytes. nih.gov
Detailed Research Findings
Research has demonstrated the successful application of CE and MEKC for the analysis of ofloxacin and the resolution of its impurities. The operational parameters for these techniques are critical for achieving optimal separation. Below are representative examples of experimental conditions that have been employed for the analysis of ofloxacin, which can be adapted for the impurity profiling of this compound.
Capillary Electrophoresis (CE) Conditions for Ofloxacin Analysis
A developed CE method for the simultaneous determination of ciprofloxacin (B1669076) and ofloxacin provides a framework for impurity analysis. mdpi.com The key parameters are outlined in the table below.
Table 1: Representative Capillary Electrophoresis (CE) Parameters for Ofloxacin Analysis
| Parameter | Condition |
| Capillary | Fused-silica |
| Background Electrolyte (BGE) | 0.1 mol/L Phosphate-borate buffer |
| pH | 8.40 |
| Applied Voltage | 16 kV |
| Temperature | 25 °C |
| Detection | UV at 288 nm |
| Injection | Hydrodynamic |
This table presents a summary of typical CE conditions for ofloxacin analysis, which can be a starting point for method development for its N-oxide derivative. mdpi.com
Micellar Electrokinetic Chromatography (MEKC) Conditions for Fluoroquinolone Analysis
MEKC has been effectively used for the separation of a mixture of fluoroquinolones, including ofloxacin. The addition of a surfactant like SDS is crucial for the separation mechanism.
Table 2: Representative Micellar Electrokinetic Chromatography (MEKC) Parameters for Fluoroquinolone Analysis
| Parameter | Condition |
| Capillary | Fused-silica |
| Background Electrolyte (BGE) | 25 mM Sodium carbonate buffer |
| Surfactant | 100 mM Sodium Dodecyl Sulfate (SDS) |
| pH | 9.2 |
| Applied Voltage | +20 kV |
| Temperature | 30 °C |
| Detection | UV at 280 nm |
This table outlines typical MEKC conditions used for the separation of fluoroquinolones, demonstrating the utility of this technique for impurity profiling. nih.gov
The high resolving power of both CE and MEKC allows for the separation of closely related impurities from the main active pharmaceutical ingredient. nih.gov The development of a specific impurity profiling method for this compound would involve optimizing these parameters to achieve the desired resolution and sensitivity for all potential impurities. The choice between CE and MEKC would depend on the specific physicochemical properties of the impurities, with MEKC offering greater versatility for separating both charged and neutral species. nih.gov
Computational Chemistry and Theoretical Modeling of Ofloxacin N Oxide
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of Ofloxacin (B1677185) N-oxide. These calculations provide a detailed picture of the molecule's behavior and reactivity.
Prediction of Reaction Sites and Reactivity (e.g., Frontier Electron Densities, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO))
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactive sites of a molecule. The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net
For fluoroquinolones like ofloxacin and its derivatives, the piperazine (B1678402) ring is often a primary site for transformation. researchgate.net In the case of Ofloxacin N-oxide, the N-oxide moiety on the piperazine ring introduces a significant change in the electronic distribution, influencing its reactivity. The electron-donating and accepting capabilities of different parts of the molecule can be visualized through the densities of these frontier orbitals.
Theoretical studies on similar fluoroquinolones have shown that the HOMO is often localized on the piperazine ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, is typically distributed over the quinolone core, suggesting this region is prone to nucleophilic attack. The specific distribution of these orbitals for Ofloxacin N-oxide would pinpoint the most likely sites for metabolic or environmental degradation reactions. The selection of LUMO or LUMO+1 for correlating with reactivity depends on the specific electronic structure of the molecule. wuxibiology.com
Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to oxidation and electrophilic attack. ossila.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to reduction and nucleophilic attack. ossila.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net |
This table provides a generalized overview of FMO properties. Specific energy values would require dedicated quantum chemical calculations for Ofloxacin N-oxide acetic acid salt.
Analysis of Charge Distribution and Electrostatic Interactions
In Ofloxacin N-oxide, the oxygen atom of the N-oxide group is a site of high negative charge, making it a potential hydrogen bond acceptor. The carboxylic acid group also contains electronegative oxygen atoms, contributing to the molecule's ability to engage in electrostatic interactions. The distribution of positive and negative charges influences how the molecule will orient itself when interacting with other polar molecules, including water, and with charged species in its environment. This is particularly relevant for understanding its solubility and adsorption behavior. researchgate.net
Theoretical Support for Adsorption Mechanisms
Computational modeling provides theoretical support for the mechanisms by which Ofloxacin N-oxide may adsorb to various materials, such as activated carbon or mineral surfaces. researchgate.netnih.gov These models can simulate the interactions between the adsorbate (Ofloxacin N-oxide) and the adsorbent surface.
Theoretical calculations can help elucidate the nature of the adsorption forces. For instance, they can distinguish between physisorption, which involves weaker van der Waals forces and electrostatic interactions, and chemisorption, which involves the formation of stronger chemical bonds. For molecules like ofloxacin, adsorption can be influenced by a combination of mechanisms including π-π interactions between the aromatic rings of the molecule and a carbonaceous surface, and hydrogen bonding involving the molecule's functional groups. researchgate.net Theoretical studies can also predict the most stable orientation of the adsorbed molecule on the surface.
Molecular Dynamics and Reaction Pathway Simulations
Molecular dynamics (MD) simulations and reaction pathway analyses offer a dynamic perspective on the behavior of Ofloxacin N-oxide, complementing the static picture provided by quantum chemical calculations.
Elucidation of Energy Barriers for Transformation Pathways
MD simulations can be used to model the transformation of Ofloxacin N-oxide over time, providing insights into the energy barriers associated with different reaction pathways. researchgate.net By simulating the movement of atoms and the breaking and forming of bonds, these calculations can identify the most energetically favorable routes for degradation or metabolism. For instance, the oxidation of the piperazine ring or the cleavage of the quinolone core are potential transformation pathways for fluoroquinolones. nih.gov
Understanding the energy barriers for these transformations is crucial for predicting the persistence of Ofloxacin N-oxide in the environment and for identifying its potential transformation products. Pathways with lower energy barriers are more likely to occur under given conditions.
Quantitative Structure-Activity Relationship (QSAR) for Environmental Ecotoxicity Prediction of Transformation Products
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.gov In the context of Ofloxacin N-oxide, QSAR can be employed to estimate the potential ecotoxicity of its various transformation products. nih.gov
The process involves developing a statistical model that correlates structural or physicochemical properties of a set of known compounds with their observed toxicity. nih.gov These properties, or "descriptors," can include molecular weight, lipophilicity (logP), and quantum chemical parameters. Once a reliable QSAR model is established, it can be used to predict the toxicity of new or un-tested transformation products of Ofloxacin N-oxide. This predictive capability is valuable for assessing the environmental risks associated with the degradation of the parent compound, as some transformation products can be more toxic than the original molecule. nih.govnih.gov
Future Research Directions and Unexplored Aspects
Development of Novel Biotransformation Systems for Controlled N-oxidation and Metabolite Production
The synthesis of ofloxacin (B1677185) N-oxide and other metabolites is essential for toxicological studies and the development of analytical standards. Biotransformation, utilizing biological systems like microorganisms and enzymes, offers an environmentally friendly alternative to chemical synthesis. researchgate.net Future research should focus on developing novel biotransformation systems for the controlled N-oxidation of ofloxacin.
Current research has shown that fungal species and their secreted enzymes, known as the secretome, can effectively biotransform fluoroquinolones like levofloxacin (B1675101), a stereoisomer of ofloxacin, into their N-oxide forms. mdpi.com For instance, the secretome of Coriolopsis gallica has demonstrated the ability to produce N-oxide levofloxacin. mdpi.com Similarly, studies with the fungus Trichoderma harzianum have identified a major biotransformation product of ofloxacin with a mass-to-charge ratio (m/z) of 378.1465, indicating the addition of an oxygen atom, likely through hydroxylation. mdpi.com
Future investigations could explore a wider range of microorganisms, including bacteria and microalgae, for their potential to perform specific and efficient N-oxidation of ofloxacin. researchgate.netmdpi.com The optimization of fermentation conditions and the use of immobilized enzyme systems could further enhance the yield and purity of the desired N-oxide metabolite. researchgate.netmdpi.com The development of recombinant microbial systems, such as those expressing specific cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs), could provide highly controlled and scalable production methods. nih.gov
Table 1: Examples of Biotransformation Systems for Fluoroquinolone Oxidation
| Biological System | Fluoroquinolone | Major Transformation Product | Reference |
| Coriolopsis gallica (secretome) | Levofloxacin | N-oxide levofloxacin | mdpi.com |
| Trichoderma harzianum | Ofloxacin | Hydroxylated ofloxacin (m/z 378.1465) | mdpi.com |
| Scenedesmus obliquus (microalga) | Levofloxacin | N-oxide levofloxacin | mdpi.com |
Advanced Material Science Applications for Enhanced Degradation of Ofloxacin N-oxide in Environmental Remediation
The presence of ofloxacin and its transformation products, including the N-oxide, in water sources necessitates effective remediation strategies. Advanced oxidation processes (AOPs) have shown promise in degrading these persistent compounds. nih.govnih.gov Future research in material science should focus on developing novel catalysts and materials to enhance the efficiency of these degradation processes.
Recent studies have highlighted the potential of various materials for ofloxacin degradation. For instance, magnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles have been shown to efficiently activate peroxymonosulfate (B1194676) (PMS) for the rapid degradation of ofloxacin. nih.gov Similarly, nitrogen-rich graphitized carbon microspheres have demonstrated high catalytic activity in activating PMS for ofloxacin removal. nih.gov Photocatalysis using materials like titanium dioxide (TiO2) and perylene (B46583) diimide (PDI) supramolecular nanofibers has also proven effective in breaking down ofloxacin under UV or sunlight irradiation. nih.govnih.govnih.gov
Future work should explore the synthesis of novel composite materials with enhanced photocatalytic activity, stability, and ease of separation. This could include doping existing catalysts with other metals or creating hierarchical porous structures to increase the number of active sites. nih.govconestogac.on.ca The investigation of synergistic effects in combined systems, such as photo-Fenton processes or the coupling of adsorption with photocatalysis, could lead to more efficient and complete mineralization of ofloxacin N-oxide. researchgate.netresearchgate.net
Integrated Analytical Platforms for Comprehensive Metabolite and Impurity Detection, with Emphasis on High-Throughput Approaches
A thorough understanding of the formation and fate of ofloxacin N-oxide requires robust analytical methods for its detection and quantification in complex matrices. While several methods exist for the analysis of ofloxacin, there is a need for integrated platforms that can simultaneously identify and quantify the parent drug, its N-oxide, and other transformation products. researchgate.netjbino.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is a powerful tool for this purpose. nih.govresearchgate.net These techniques allow for the sensitive and selective detection of compounds and the elucidation of their structures. nih.govresearchgate.net Future research should focus on developing and validating comprehensive analytical methods using these advanced instruments.
Furthermore, there is a growing need for high-throughput analytical approaches to screen large numbers of samples efficiently. This is particularly important for environmental monitoring and for studying the effects of different degradation conditions. The development of automated sample preparation techniques and the use of ultra-high-performance liquid chromatography (UHPLC) can significantly increase sample throughput. nih.gov The integration of these analytical platforms with computational tools for data analysis and metabolite identification will be crucial for a comprehensive understanding of the complex mixture of compounds that can arise from ofloxacin transformation. nih.gov
Table 2: Advanced Analytical Techniques for Ofloxacin and its Transformation Products
| Analytical Technique | Application | Reference |
| UHPLC-MS/MS | Identification and quantification of transformation products | nih.gov |
| HPLC-HRMS | Elucidation of degradation pathways | researchgate.netdeswater.comresearchgate.net |
| LC-MS | Confirmation and quantification of analytes | mhlw.go.jp |
| Spectrophotometry | Quantitative analysis in pharmaceutical formulations | scielo.br |
Detailed Mechanistic Insights into Complex Degradation Pathways and By-product Formation under Varied Environmental Conditions
The degradation of ofloxacin can proceed through multiple pathways, leading to a variety of transformation products, including ofloxacin N-oxide. The specific pathways and the nature of the by-products formed are highly dependent on the environmental conditions and the degradation technology employed. nih.govdeswater.comresearchgate.net A detailed understanding of these mechanisms is critical for predicting the environmental fate of ofloxacin and for designing effective remediation strategies.
Studies have shown that degradation can involve processes such as hydroxylation, decarboxylation, demethylation, and the opening of the piperazine (B1678402) and quinolone rings. nih.govnih.govdeswater.comresearchgate.net For example, in the CuFe2O4/PMS system, degradation pathways include hydroxylation to form P3 (m/z = 364) and subsequent transformations. nih.gov In photocatalytic degradation using PDI nanofibers, major pathways include demethylation at the piperazine ring and ketone formation at the morpholine (B109124) moiety. nih.gov
Future research should employ a combination of experimental and computational approaches to gain deeper mechanistic insights. The use of isotopic labeling studies can help trace the transformation of specific atoms within the ofloxacin molecule. Computational methods, such as density functional theory (DFT) calculations, can be used to predict reaction pathways and the stability of intermediates. conestogac.on.ca Investigating the influence of various environmental factors, such as pH, temperature, and the presence of natural organic matter and inorganic ions, will be crucial for understanding the degradation of ofloxacin N-oxide in real-world scenarios. nih.govdeswater.comresearchgate.net
Long-term Environmental Fate and Bioaccumulation Studies of Ofloxacin N-oxide and its Persistent Transformation Products
The long-term environmental fate and potential for bioaccumulation of ofloxacin N-oxide and other persistent transformation products are significant concerns. researchgate.netmdpi.com While the parent compound may be removed from the environment, its transformation products could persist and pose a risk to ecosystems. nih.govmdpi.com
Studies have indicated that some transformation products of ofloxacin can be more persistent and even more toxic than the parent compound. nih.govmdpi.com The presence of fluorine in the molecule, a common feature of fluoroquinolones, can contribute to their persistence. nih.gov Therefore, it is essential to conduct long-term studies to monitor the fate of ofloxacin N-oxide and other key transformation products in different environmental compartments, such as water, soil, and sediment.
Bioaccumulation studies are also crucial to assess the potential for these compounds to enter the food chain. nih.gov These studies should investigate the uptake, metabolism, and excretion of ofloxacin N-oxide in various organisms, including algae, invertebrates, and fish. mdpi.comnih.gov The development and application of environmental fate and bioaccumulation models can help predict the long-term risks associated with these compounds and inform regulatory decisions. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying ofloxacin N-oxide acetic acid salt, and how does the acetic acid salt formation influence its physicochemical properties?
- Methodological Answer : Synthesis typically involves the oxidation of ofloxacin to form the N-oxide derivative, followed by salt formation with acetic acid under controlled pH. Purification may employ recrystallization using solvents like ethanol/water mixtures to isolate diastereomers . The acetic acid salt enhances solubility compared to the parent compound, critical for bioavailability studies. Characterization via NMR (e.g., ¹H/¹³C) and HPLC confirms purity and salt stoichiometry .
Q. How can researchers identify and characterize this compound in complex matrices, such as biological samples or degradation products?
- Methodological Answer : LC-MS/MS is optimal for identification. Use a C18 column with mobile phases containing 0.1% formic acid and acetonitrile. Monitor transitions specific to the acetic acid salt (e.g., m/z 438 → 261 for quantification) and compare retention times with reference standards . For diastereomer differentiation, chiral chromatography (e.g., Chiralpak® IC column) or ion mobility spectrometry is recommended .
Q. What stability-indicating parameters should be prioritized when studying this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies at pH 1–12 (HCl/NaOH) and temperatures up to 60°C. Monitor degradation via HPLC for byproducts like desmethyl ofloxacin or ofloxacin acid. Stability is pH-dependent; the salt form may hydrolyze in alkaline conditions, requiring buffered storage solutions .
Advanced Research Questions
Q. What methodologies resolve diastereomeric mixtures of this compound, and how do stereochemical differences impact biological activity?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (methanol:acetonitrile:diethylamine) for separation . Stereochemical differences alter antibacterial efficacy; evaluate via MIC assays against E. coli or S. aureus. Computational modeling (DFT) predicts binding affinity variations to DNA gyrase .
Q. How can cocrystallization strategies enhance the biopharmaceutical properties of this compound?
- Methodological Answer : Cocrystallize with phenolic acids (e.g., syringic acid) via solvent evaporation. Characterize cocrystals using PXRD and DSC to confirm lattice stability. In vitro dissolution studies in simulated gastric fluid (pH 1.2) demonstrate improved solubility and sustained release compared to the pure salt .
Q. What analytical challenges arise when quantifying trace impurities (e.g., desmethyl ofloxacin) in this compound, and how are they addressed?
- Methodological Answer : Impurities like desmethyl ofloxacin (CAS 82419-52-1) require sensitive LC-MS/MS methods with LOQ ≤0.05%. Use a gradient elution program (5–95% acetonitrile in 20 min) and multiple reaction monitoring (MRM). Validate method precision (RSD <2%) and accuracy (spiked recovery 98–102%) per ICH guidelines .
Q. How should researchers address contradictory data on the solubility and antimicrobial activity of this compound across studies?
- Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (e.g., pH, temperature, solvent systems). For solubility, use shake-flask method with UV-Vis quantification. For activity, employ standardized CLSI broth microdilution protocols. Cross-validate results against reference strains and published cocrystal data .
Q. What comparative advantages does this compound offer over other fluoroquinolone salts in targeted drug delivery?
- Methodological Answer : The acetic acid salt improves mucosal permeability in otic/ophthalmic formulations compared to hydrochloride salts. Evaluate via Franz diffusion cells using synthetic membranes. In vivo pharmacokinetic studies in rodent models show higher AUC and prolonged half-life due to reduced renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
